molecular formula C57H103N16Na5O28S5 B8101698 Colistin methanesulfonate sodium salt

Colistin methanesulfonate sodium salt

Cat. No.: B8101698
M. Wt: 1735.8 g/mol
InChI Key: KTSAXLCYYZSLAY-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a mixture of colistins A and B, which are polypeptide antibiotics belonging to the polymyxin group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Colistin methanesulfonate sodium salt is synthesized through the methanesulfonation of colistin. The reaction involves treating colistin with methanesulfonic acid to form the sodium salt. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce colistin, followed by chemical modification to convert it into the methanesulfonate sodium salt form. The process requires stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Colistin methanesulfonate sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: Water or aqueous solutions are used to hydrolyze this compound back to colistin.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

  • Colistin: Hydrolysis of this compound yields colistin, which is the active antibiotic form.

  • Oxidation Products: Various oxidized forms of this compound can be produced, depending on the specific oxidizing agent used.

  • Reduced Products: Reduction reactions can lead to the formation of reduced derivatives of this compound.

Scientific Research Applications

Colistin methanesulfonate sodium salt has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in chemical synthesis and as a model compound for studying antibiotic properties.

  • Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and to develop new antibacterial agents.

  • Medicine: It is employed as an antibiotic in the treatment of infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.

  • Industry: this compound is used in the pharmaceutical industry for the production of colistin-based antibiotics and in the development of new antimicrobial agents.

Mechanism of Action

Colistin methanesulfonate sodium salt is compared with other similar compounds, such as polymyxin B and polymyxin E. While all these compounds belong to the polymyxin group and share similar mechanisms of action, this compound is unique in its prodrug form, which allows for better stability and solubility compared to other polymyxins.

Comparison with Similar Compounds

  • Polymyxin B: Another polypeptide antibiotic used to treat Gram-negative bacterial infections.

  • Polymyxin E:

Properties

IUPAC Name

pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSAXLCYYZSLAY-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H103N16Na5O28S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.